

Application Note: (1-Cyclopropylethyl)(1-phenylethyl)amine as a Chiral Auxiliary

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Compound of Interest

Compound Name: (1-Cyclopropylethyl)(1-phenylethyl)amine

CAS No.: 1021076-37-8

Cat. No.: B1420139

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Executive Summary

(1-Cyclopropylethyl)(1-phenylethyl)amine is a specialized

-asymmetric (or pseudo-

) secondary amine used as a chiral auxiliary and chiral reagent in asymmetric synthesis.

Distinguished by the presence of a cyclopropyl group, this molecule offers a unique steric and electronic profile compared to the traditional bis-(1-phenylethyl)amine. The cyclopropyl moiety provides significant steric bulk due to its rigid ring structure and unique "pseudo-double bond" character (Walsh orbitals), which effectively locks the conformation of enolates and transition states.

This guide details the synthesis of the auxiliary, its application in the stereoselective alkylation of amides, and its utility as a Chiral Lithium Amide (CLA) for enantioselective deprotonation.

Molecule Profile & Mechanism of Action[1]

Structural Properties

- IUPAC Name:

-(1-cyclopropylethyl)-1-phenylethanamine
- Key Features:
 - Dual Chiral Centers: Typically synthesized as the () or () diastereomer to maximize stereodifferentiation.
 - Cyclopropyl Sterics: The cyclopropyl group is sterically larger than a methyl or ethyl group but possesses a different hydrodynamic volume than a phenyl group, preventing unwanted - stacking interactions while maintaining rigidity.
 - Basicity: As a secondary amine, it serves as a precursor to lithium amides (non-nucleophilic bases).

Mechanism of Stereocontrol

When used as a covalent auxiliary (amide formation), the amine exerts control via 1,3-allylic strain (

) in the enolate intermediate.

- Z-Enolate Formation: Upon deprotonation with LDA, the amide forms a -enolate to minimize steric clash between the enolate oxygen and the bulky amine substituents.
- Facial Shielding: The 1-phenylethyl and 1-cyclopropylethyl groups orient themselves to block one face of the enolate, forcing the electrophile to attack from the less hindered face (anti-stereoselectivity).

Protocol A: Synthesis of the Auxiliary

Rationale: High-purity auxiliary is required for high diastereomeric excess (de). The synthesis utilizes a Titanium(IV)-mediated reductive amination to overcome the steric hindrance of the cyclopropyl ketone.

Materials

- (S)-(-)-
-Phenylethylamine (1.0 equiv)
- Cyclopropyl methyl ketone (1.0 equiv)
- Titanium(IV) isopropoxide (Ti(OiPr)
) (1.25 equiv)
- Sodium borohydride (NaBH
) (1.5 equiv)
- Solvents: THF (anhydrous), Ethanol (absolute)

Step-by-Step Methodology

- Imine Formation:
 - Charge a flame-dried flask with (S)-
-phenylethylamine and anhydrous THF (0.5 M concentration).
 - Add cyclopropyl methyl ketone followed by dropwise addition of Ti(OiPr)
under N
atmosphere.
 - Stir at ambient temperature for 6–12 hours. Note: Ti(IV) acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.
- Reduction:

- Cool the mixture to 0°C.
- Add NaBH

in portions.
- Allow the reaction to warm to room temperature and stir for 3 hours. Mechanism: Hydride attack occurs preferentially from the face opposite the bulky phenyl group, establishing the second chiral center.
- Workup & Purification:
 - Quench with 1N NaOH (forms a white precipitate of titanium salts).
 - Filter through a Celite pad; wash with EtOAc.
 - Concentrate the filtrate and purify via fractional distillation or silica gel chromatography (Hexanes/EtOAc 9:1) to isolate the major diastereomer.

Data Specification: Typical Yields

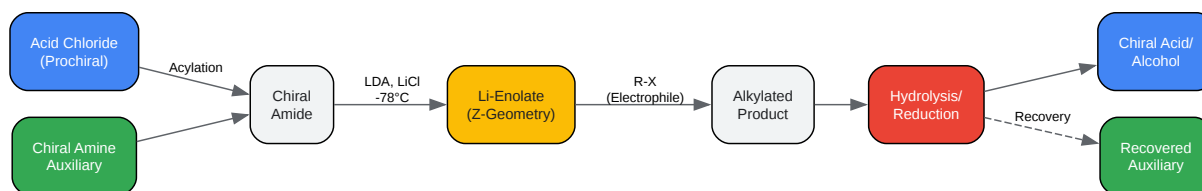
Step	Yield	Purity (GC/NMR)	Notes
Imine Formation	>95% (in situ)	N/A	Quantitative conversion usually observed.

| Amine Isolation | 75–85% | >98% de | Diastereomers may require separation if dr is low. |

Protocol B: Asymmetric Alkylation of Amides

Rationale: This is the core "Auxiliary" application. The amine is covalently attached to a carboxylic acid, alkylated, and then removed.

Workflow Diagram



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Figure 1: Stereoselective alkylation workflow using **(1-Cyclopropylethyl)(1-phenylethyl)amine**.

Experimental Procedure

Phase 1: Acylation (Attachment)

- Dissolve **(1-Cyclopropylethyl)(1-phenylethyl)amine** (1.0 equiv) in DCM with Et N (1.2 equiv).
- Cool to 0°C. Add the target acid chloride (e.g., Propionyl chloride) dropwise.
- Stir 2h, wash with 1N HCl, sat. NaHCO₃, and brine. Dry (MgSO₄) and concentrate.

Phase 2: Enolization & Alkylation

- Enolate Generation:
 - In a flame-dried flask, generate LDA (1.1 equiv) in THF at -78°C.
 - Critical Step: Add anhydrous LiCl (6.0 equiv) flame-dried in the flask prior to solvent addition. Why: LiCl breaks up LDA aggregates and accelerates enolate formation, enhancing stereoselectivity.

- Add the Chiral Amide (from Phase 1) in THF dropwise over 15 min. Stir at -78°C for 1 hour.
- Alkylation:
 - Add the alkyl halide (R-X, 1.2–1.5 equiv) dissolved in THF/HMPA (10:1) dropwise.[1]
 - Stir at -78°C for 2–4 hours, then allow slow warming to 0°C.
- Quench:
 - Add sat. NH
Cl solution. Extract with Et
O.[2]

Phase 3: Cleavage (Removal)

Option A (Acid Hydrolysis): Reflux in 6N H

SO

/Dioxane (1:1) for 12h. Recrystallize the acid; extract the amine from the basic aqueous layer.

Option B (Reductive Cleavage): Treat with Lithium Amidotrihydroborate (LAB) to yield the chiral alcohol.

Protocol C: Chiral Lithium Amide (CLA)

Deprotonation

Rationale: Use the amine as a non-covalent reagent to enantioselectively deprotonate 4-substituted cyclohexanones (Simpkins/Koga protocol).

Procedure

- Base Formation: Treat the amine with

-BuLi (1.0 equiv) in THF at -78°C for 30 min.

- Deprotonation: Add 4-tert-butylcyclohexanone (prochiral). The chiral base preferentially removes one enantiotopic proton.
- Trapping: Add TMSCl (Trimethylsilyl chloride) immediately.
- Result: Formation of the chiral silyl enol ether with high ee (typically 80–95% ee).

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield (Alkylation)	Enolate aggregation or steric bulk preventing attack.	Add LiCl (5–6 equiv) or DMPU as a co-solvent to de-aggregate the lithium species.
Low Stereoselectivity (ee/de)	Temperature fluctuation or incomplete enolization.	Maintain -78°C strictly. Ensure amine purity is >99% de.
Incomplete Cleavage	Steric hindrance of the cyclopropyl/phenyl groups.	Switch to reductive cleavage (LiNH BH) if hydrolysis is too slow.

References

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Sources

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